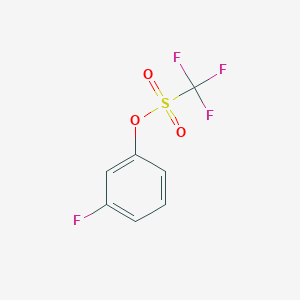

m-Fluorophenyl trifluoromethanesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl) trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAKRVBLXMUOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338665 | |

| Record name | m-Fluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57606-65-2 | |

| Record name | m-Fluorophenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Transformative Applications of M Fluorophenyl Trifluoromethanesulfonate

Cross-Coupling Reactions Involving Aryl Trifluoromethanesulfonates

Aryl triflates are valuable electrophiles in a variety of palladium- and nickel-catalyzed cross-coupling reactions. Their reactivity, often comparable to that of aryl halides, makes them attractive substrates for the formation of carbon-carbon and carbon-heteroatom bonds. The triflate group is an excellent leaving group, facilitating oxidative addition to low-valent transition metal complexes, which is a key step in many catalytic cycles.

Suzuki-Miyaura Cross-Coupling with Aryl Triflates

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, typically involving the reaction of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium complex. yonedalabs.com Aryl triflates are effective electrophiles in this reaction, providing a valuable alternative to aryl halides. yonedalabs.comrsc.org The reaction generally proceeds under mild conditions and exhibits broad functional group tolerance. youtube.com

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The cycle begins with the oxidative addition of the aryl triflate to a Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. organic-chemistry.org Subsequently, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium center, displacing the triflate group. The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the desired biaryl product and regenerate the Pd(0) catalyst. nih.gov

The nature of the electrophile plays a crucial role in the oxidative addition step. While aryl bromides and iodides are common, aryl triflates and chlorides are also widely used. yonedalabs.com In some cases, the choice of the leaving group can influence the reaction's chemoselectivity, with different leaving groups exhibiting different reactivities under specific catalytic conditions. acs.orgbohrium.com

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, influencing catalyst stability, activity, and selectivity. researchgate.net Bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. organic-chemistry.orgnih.gov For instance, the use of bulky biaryl phosphine ligands can shield the active catalytic site, preventing deactivation and promoting efficient coupling. organic-chemistry.org

Different ligands can also lead to different stereochemical outcomes. For example, in the Suzuki-Miyaura cross-coupling of β-enamido triflates, the choice of palladium catalyst and its associated ligand can determine whether the reaction proceeds with retention or inversion of the double bond configuration. nih.govbeilstein-journals.org The use of Pd(PPh₃)₄ tends to result in retention of configuration, while catalysts with bulkier ligands like Pd(dppf)Cl₂ can lead to isomerization and inversion of the double bond geometry. nih.govbeilstein-journals.org

| Catalyst | Ligand | Stereochemical Outcome |

| Pd(PPh₃)₄ | Triphenylphosphine | Retention of configuration |

| Pd(dppf)Cl₂ | 1,1'-Bis(diphenylphosphino)ferrocene | Inversion of configuration |

A significant advantage of the Suzuki-Miyaura cross-coupling reaction is its high degree of functional group tolerance. youtube.com The reaction conditions are generally mild, allowing for the presence of a wide variety of functional groups on both the aryl triflate and the organoboron coupling partner. This compatibility makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and functional materials. researchgate.net The reaction has been successfully applied to substrates containing esters, ketones, amides, and nitriles, among other functionalities. nih.gov

Nickel-Catalyzed Reactions with Triflate Electrophiles

Nickel catalysis has emerged as a powerful alternative to palladium for cross-coupling reactions, often offering unique reactivity and being more cost-effective. chemrxiv.org Aryl triflates are effective electrophiles in various nickel-catalyzed transformations, including cross-electrophile couplings. nih.govacs.org These reactions allow for the formation of C(sp²)–C(sp³) bonds by coupling aryl triflates with alkyl halides. nih.govacs.org

Mechanistic studies have shown that challenges in using electron-rich aryl triflates can be due to off-cycle transmetalation to form unproductive aryl zinc reagents. nih.govacs.org The use of specific ligands can help to avoid these deleterious side reactions. nih.govacs.org

A notable application of nickel catalysis is the conversion of enol triflates into alkenyl halides. researchgate.netresearchgate.netchemrxiv.org This transformation provides a route to synthetically useful alkenyl iodides, bromides, and chlorides under mild reaction conditions. researchgate.netresearchgate.netchemrxiv.org The reaction typically utilizes an inexpensive and bench-stable nickel precatalyst, such as Ni(OAc)₂·4H₂O, and proceeds at room temperature in the presence of a substoichiometric amount of zinc. researchgate.netresearchgate.net

| Reactant | Product | Catalyst System |

| Enol Triflate | Alkenyl Iodide | Ni(OAc)₂·4H₂O / Zn |

| Enol Triflate | Alkenyl Bromide | Ni(OAc)₂·4H₂O / Zn |

| Enol Triflate | Alkenyl Chloride | Ni(OAc)₂·4H₂O / Zn |

Mechanistic Aspects of Ni-Catalyzed Triflate Transformations

Nickel-catalyzed cross-coupling reactions of aryl triflates, such as m-fluorophenyl trifluoromethanesulfonate (B1224126), provide a cost-effective alternative to palladium-based systems. These transformations generally proceed through a Ni(0)/Ni(II) catalytic cycle, which involves a sequence of fundamental organometallic steps.

The catalytic cycle typically begins with the oxidative addition of the aryl triflate to a low-valent Ni(0) complex. This step involves the cleavage of the C(sp²)–O bond of the triflate and results in the formation of an arylnickel(II) intermediate, [ArNi(II)(OTf)Ln]. The success of this step is crucial and can be influenced by the choice of ligands (L) on the nickel center. For instance, in cross-electrophile couplings, ligands like phenanthroline (phen) have been employed to facilitate the oxidative addition of otherwise challenging aryl triflates. acs.orgorganic-chemistry.org

Following oxidative addition, the pathway diverges depending on the specific coupling reaction. In a Kumada coupling , the arylnickel(II) species undergoes transmetalation with a Grignard reagent (R-MgX). This step transfers the organic group (R) from magnesium to the nickel center, displacing the triflate group and forming a diaryl- or alkyl-arylnickel(II) complex, [ArNi(II)(R)Ln]. nih.govnih.gov

The final step of the cycle is reductive elimination , during which the two organic groups (Ar and R) on the nickel center couple and are expelled as the final product (Ar-R). This process regenerates the catalytically active Ni(0) species, allowing it to re-enter the catalytic cycle. arkat-usa.org The choice of ligands and reaction conditions is critical to ensure that reductive elimination is favored over competing side reactions, such as β-hydride elimination when alkyl groups are present. nih.gov

Other Cross-Coupling Methodologies (e.g., Stille, Heck)

Beyond nickel-catalyzed reactions, m-fluorophenyl trifluoromethanesulfonate is an excellent electrophile for various palladium-catalyzed cross-coupling reactions, most notably the Stille and Heck reactions. The triflate group's reactivity is often comparable to that of aryl bromides. wikipedia.org

Stille Coupling

The Stille reaction creates a new carbon-carbon bond by coupling an organotin compound (organostannane) with an organic electrophile, such as an aryl triflate. wikipedia.orglibretexts.org The reaction is valued for its tolerance of a wide array of functional groups. The catalytic cycle, mediated by a palladium(0) catalyst, involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-oxygen bond of this compound to form an arylpalladium(II) complex.

Transmetalation : The organostannane reagent (R-SnBu₃) transfers its organic group (R) to the palladium center, displacing the triflate anion.

Reductive Elimination : The two organic groups on the palladium complex couple to form the final product, regenerating the Pd(0) catalyst. libretexts.org

The reaction conditions, including the choice of ligands, solvents, and additives, can be optimized to achieve high yields. numberanalytics.comnih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene. youtube.comwikipedia.org This reaction is a powerful tool for C(sp²)–C(sp²) bond formation. rsc.org The generally accepted mechanism proceeds as follows:

Oxidative Addition : A Pd(0) catalyst reacts with this compound to form an arylpalladium(II) intermediate.

Migratory Insertion : The alkene coordinates to the palladium complex and then inserts into the aryl-palladium bond. This step typically occurs in a syn fashion and controls the regioselectivity of the reaction.

β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the new alkene product and a hydridopalladium(II) complex. This step generally occurs with syn-stereochemistry and establishes the geometry of the product double bond.

Base-promoted Regeneration : A base is required to regenerate the Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue. rsc.orglibretexts.org

The use of triflates like this compound is well-established in Heck reactions, often enabling milder reaction conditions compared to less reactive electrophiles like aryl chlorides. mdpi.comorganic-chemistry.org

Table 1: Comparison of Stille and Heck Coupling Reactions

Nucleophilic Reactivity and Substitution Pathways of the Trifluoromethanesulfonate Group

Triflate Anion as a Weak Nucleophile in Organic Transformations

The trifluoromethanesulfonate (triflate) anion, CF₃SO₃⁻, is widely recognized as a non-nucleophilic or, at best, a very weak nucleophile in organic chemistry. nih.govacs.orgnih.gov Its low nucleophilicity is a direct consequence of its exceptional stability. The negative charge is delocalized over three oxygen atoms through resonance and is further stabilized by the potent electron-withdrawing inductive effect of the trifluoromethyl (–CF₃) group. wikipedia.org This stability corresponds to the fact that its conjugate acid, triflic acid (CF₃SO₃H), is a superacid. wikipedia.org

Despite its general perception as an "innocent bystander" anion, there are specific circumstances where the triflate anion can exhibit nucleophilic character. nih.govacs.org These instances typically involve reaction with highly reactive, cation-like electrophiles. acs.org For example, triflate can act as a nucleophile in metathesis reactions with organic halides, particularly when driven by the precipitation of a metal halide salt (e.g., using silver triflate). nih.gov It can also participate in the cleavage of activated ethers or attack arenediazonium salts to form aryl triflates. nih.govacs.org Although these examples exist, for the vast majority of organic transformations, the triflate anion's role as a nucleophile is negligible, allowing it to function primarily as a stable counterion or an excellent leaving group.

The Triflate Group as an Efficient Leaving Group in Nucleophilic Displacements

The trifluoromethanesulfonate group is one of the most effective leaving groups used in organic synthesis, particularly in nucleophilic substitution reactions. wikipedia.org Its exceptional ability to depart from a carbon center stems from the same factors that make its anion a weak nucleophile: the high stability of the resulting triflate anion. wikipedia.org

Upon heterolytic cleavage of a C–OTf bond, the triflate anion that is formed can effectively stabilize the negative charge through:

Resonance : The charge is delocalized across the three sulfonyl oxygen atoms.

Inductive Effect : The strongly electronegative CF₃ group withdraws electron density from the sulfonate core, further dispersing the negative charge. wikipedia.org

Kinetic studies have quantitatively demonstrated the superior leaving group ability of triflate. For example, the acetolysis of ethyl trifluoromethanesulfonate is approximately 30,000 times faster than that of ethyl tosylate, a classic good leaving group. researchgate.net In a direct comparison of various leaving groups on a neopentyl skeleton, the triflate derivative was found to be the most reactive in nucleophilic substitution with sodium azide, exhibiting the highest reaction rate constant. nih.govacs.org This high reactivity makes alkyl triflates potent electrophiles for SN2 reactions. wikipedia.org

Table 2: Relative Reactivity of Leaving Groups in Nucleophilic Substitution

Note: Relative rates are highly dependent on substrate, nucleophile, and solvent conditions. This table provides a general trend for comparison.

Direct Nucleophilic Substitution Reactions Mediated by Trifluoromethanesulfonates

Direct nucleophilic substitution on aryl triflates like this compound via a nucleophilic aromatic substitution (SNAr) mechanism is challenging. Unlike alkyl triflates, the C(sp²)–O bond is strong, and the departure of the triflate group from an aromatic ring is not as facile without transition metal catalysis.

However, SNAr reactions can proceed if the aromatic ring is sufficiently activated by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions. thieme-connect.comresearchgate.net In such cases, the triflate group can be displaced by potent nucleophiles. For example, studies have shown that nitro- and cyano-activated aryl triflates react with secondary amines like piperidine, even at room temperature, to yield the corresponding aminated products. thieme-connect.comresearchgate.net

For unactivated or weakly activated aryl triflates, direct displacement of the triflate group by a nucleophile is generally not a synthetically useful pathway. dtic.mil Under strongly basic conditions, side reactions may occur, such as nucleophilic attack at the electrophilic sulfur atom of the triflate group, leading to cleavage of the S–O bond rather than the desired C–O bond. thieme-connect.comdtic.mil

Catalytic Roles of Trifluoromethanesulfonic Acid and Metal Trifluoromethanesulfonates

Trifluoromethanesulfonic Acid (TfOH) as a Superacid Catalyst.sinocurechem.comnbinno.com

Trifluoromethanesulfonic acid (CF₃SO₃H), commonly known as triflic acid, is a superacid with a pKa of approximately -14. sinocurechem.com Its remarkable acidity, coupled with the low nucleophilicity and high stability of its conjugate base (the triflate anion, CF₃SO₃⁻), makes it an outstanding Brønsted acid catalyst for a multitude of organic transformations. sinocurechem.comresearchgate.net Unlike many other strong acids, TfOH is thermally stable and resistant to both oxidation and reduction.

Triflic acid is a powerful catalyst for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental processes in the construction of complex organic molecules. researchgate.netnih.gov Its high protonating power can activate a wide range of substrates, facilitating reactions that are often sluggish or inefficient with weaker acids. researchgate.net

In C-C bond formation, TfOH catalyzes reactions such as Friedel-Crafts alkylations and acylations, as well as the alkylation of dicarbonyl compounds and ketones. researchgate.netmit.edu For instance, it can promote the direct C-acylation of aromatic compounds with carboxylic acids, a process that is both atom-economical and environmentally benign as it avoids the use of acyl halides or anhydrides. mdpi.com

The formation of carbon-heteroatom bonds is also efficiently promoted by TfOH. nih.govresearchgate.net This includes the synthesis of ethers, thioethers, and amines through the reaction of alcohols, thiols, and amines with various electrophiles. Transition metal-catalyzed C-X bond formations often benefit from the presence of TfOH or its derivatives. nih.govuni-tuebingen.dewiley.com

Below is a table summarizing selected TfOH-catalyzed C-C and C-X bond-forming reactions:

| Reactant 1 | Reactant 2 | Product Type | Catalyst Loading (mol%) | Conditions | Yield (%) |

| Anisole | Acetic Acid | Aryl Ketone | Catalytic | 80 °C, 2 h | 95 |

| Thiophenol | Benzyl Alcohol | Thioether | 5 | CH₂Cl₂, rt, 1 h | 92 |

| Indole | Acetone | Bis(indolyl)methane | 10 | CH₃CN, rt, 15 min | 98 |

| Benzene | 1-Octene | Alkylbenzene | Catalytic | rt, 4 h | 85 |

This table presents illustrative data compiled from various sources in the literature.

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, and TfOH is a premier catalyst for these reactions. sinocurechem.comnbinno.com Its exceptional acidity allows for the generation of highly reactive electrophiles, even from weakly electrophilic precursors. researchgate.net

A prime example is the Friedel-Crafts acylation, where TfOH can catalyze the reaction between an aromatic compound and a carboxylic acid or anhydride (B1165640). mdpi.com This avoids the need for stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which are often required in traditional Friedel-Crafts reactions. The use of catalytic TfOH leads to cleaner reactions, easier workups, and a reduction in hazardous waste. For example, TfOH has been shown to be far superior to other Brønsted and Lewis acids in the acylation of anisole. mdpi.com

Triflic acid also catalyzes other important EAS reactions, including nitration, halogenation, and sulfonylation. organic-chemistry.orgwikipedia.org A mild and efficient method for electrophilic aromatic nitration uses nitric acid with TfOH as a catalyst, offering controllable and high-yielding synthesis of nitroaromatics. organic-chemistry.org Furthermore, TfOH can act as a solvent and catalyst for the direct fluorination of aromatic compounds. rsc.org

The following table showcases the utility of TfOH in various electrophilic aromatic substitution reactions:

| Aromatic Substrate | Electrophile/Reagent | Product Type | Catalyst | Conditions | Yield (%) |

| Toluene (B28343) | Acetic Anhydride | Acyl Toluene | TfOH | 120 °C, 3 h | 91 |

| Benzene | 68% Nitric Acid | Nitrobenzene | TfOH | rt, 10 min | 99 |

| Ferrocene | β-Lactam | β-Amino Aryl Ketone | TfOH | rt, 1 h | 89 |

| Fluorobenzene | Elemental Fluorine | Difluorobenzene | TfOH in CFCl₃ | -78 °C | 38 |

This table presents illustrative data compiled from various sources in the literature.

Metal Trifluoromethanesulfonates as Lewis Acid Catalysts.bohrium.comcapes.gov.br

Metal trifluoromethanesulfonates, or metal triflates (M(OTf)n), are highly effective and versatile Lewis acid catalysts. researchgate.net Their utility stems from the strong electron-withdrawing effect of the triflate anion, which enhances the Lewis acidity of the metal center. A significant advantage of many metal triflates, particularly those of the rare-earth metals, is their water tolerance, allowing for reactions to be conducted in aqueous media. bohrium.comcapes.gov.br This contrasts sharply with traditional Lewis acids like AlCl₃, which readily decompose in the presence of water. researchgate.net Scandium triflate (Sc(OTf)₃) is a prominent example of a water-stable Lewis acid that has found widespread application in organic synthesis. acs.orgresearchgate.net

Metal triflates are effective catalysts for the regioselective ring opening of cyclic ethers and acetals. rsc.org For instance, they can catalyze the borane-reductive ring opening of benzylidene acetals, a key transformation in carbohydrate chemistry. nih.gov This reaction proceeds with high regioselectivity, affording specific alcohol isomers in excellent yields. Aluminum triflate (Al(OTf)₃) has been shown to be a remarkably effective catalyst for the ring opening of epoxides with alcohols, even at parts-per-million (ppm) catalyst loadings. rsc.org

The table below provides examples of metal triflate-catalyzed ring-opening reactions:

| Substrate | Reagent | Catalyst | Product | Conditions | Yield (%) |

| 4,6-O-Benzylidene-D-hexopyranoside | Borane | Cu(OTf)₂ | 6-O-Alcohol | rt | 95 |

| Styrene Oxide | Methanol | Al(OTf)₃ (0.01 mol%) | 2-Methoxy-2-phenylethanol | rt, 5 min | 98 |

| Cyclohexene Oxide | Benzyl Alcohol | Sc(OTf)₃ (1 mol%) | 2-(Benzyloxy)cyclohexanol | 60 °C, 2 h | 92 |

This table presents illustrative data compiled from various sources in the literature.

Metal triflates catalyze the hydration of alkynes to produce ketones. organic-chemistry.orgbohrium.com This transformation typically follows Markovnikov's rule, with the oxygen atom adding to the more substituted carbon of the alkyne. libretexts.org Zinc triflate (Zn(OTf)₂) is a particularly effective catalyst for this reaction, facilitating the conversion of alkynes to their corresponding ketones under mild conditions. organic-chemistry.org

In addition to hydration, metal triflates can also play a role in the hydrohalogenation of alkynes. masterorganicchemistry.comorganicchemistrytutor.comnih.gov While strong acids like triflic acid itself can add across the triple bond, metal-catalyzed variants offer alternative pathways and selectivities. masterorganicchemistry.com For example, copper(I)-catalyzed alkyne transfer hydrogenation intermediates can be trapped by halogen electrophiles to achieve stereoselective hydrohalogenation. nih.gov

The following table summarizes metal triflate-catalyzed reactions of alkynes:

| Alkyne Substrate | Reagent(s) | Catalyst | Product Type | Conditions | Selectivity/Yield (%) |

| Phenylacetylene | H₂O | Zn(OTf)₂ | Acetophenone | Mild | High Yield |

| 1-Octyne | H₂O, H₂SO₄ | Hg(OTf)₂ | 2-Octanone | Aqueous | Markovnikov, 91% |

| Diphenylacetylene | H₂, NCS | Cu(OTf)₂ | Vinyl Chloride | rt | Stereoselective, 85% |

This table presents illustrative data compiled from various sources in the literature. NCS = N-Chlorosuccinimide.

Triflimide (Tf₂NH) as a Catalyst.nih.govresearchgate.net

Bis(trifluoromethanesulfonyl)imide, commonly known as triflimide (Tf₂NH), is a crystalline, stable, and highly acidic solid. nih.govhilarispublisher.com With a pKa value comparable to that of triflic acid, it is also considered a superacid. researchgate.net Triflimide is often used as a catalyst in organic reactions where a strong Brønsted acid is required. nih.govresearchgate.net In many cases, it has been shown to be superior to TfOH. researchgate.net Its high acidity and the low coordinating ability of its conjugate base (Tf₂N⁻) make it an exceptional catalyst for a variety of transformations. researchgate.net

Triflimide is widely employed as a catalyst for Friedel-Crafts reactions, cycloadditions, and heterocyclizations. nih.govresearchgate.netnih.gov Due to its strong acidity and good compatibility with organic solvents, it effectively promotes the formation of both C-C and C-heteroatom bonds. nih.govresearchgate.net For instance, it can catalyze the hydroalkylation of arylalkenes and the synthesis of various bis-arylated amides. nih.gov Metal salts of triflimide are also extensively used as Lewis acid catalysts in a broad range of addition and cyclization reactions. nih.gov

The table below highlights some catalytic applications of triflimide:

This table presents illustrative data compiled from various sources in the literature.

Computational Chemistry Approaches to Understanding M Fluorophenyl Trifluoromethanesulfonate Chemistry

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to unravel the intricate details of reaction mechanisms. For aryl triflates, including m-fluorophenyl trifluoromethanesulfonate (B1224126), DFT calculations are instrumental in mapping out the potential energy surfaces of their reactions. This allows for the identification of reactants, products, intermediates, and transition states, thereby providing a complete picture of the reaction pathway.

Research on aryl triflates demonstrates that DFT can be used to investigate various reactions, such as cross-coupling reactions where the triflate group acts as a leaving group. researchgate.netnih.gov For instance, in palladium-catalyzed reactions, DFT can help in understanding the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.netacs.org The choice of functional and basis set is crucial for the accuracy of these calculations, with hybrid functionals like B3LYP often being a popular choice for organic molecules. physchemres.orgresearchgate.net

Modeling of Electronic Structure and Reactivity Profiles

The electronic structure of a molecule is fundamental to its reactivity. DFT calculations provide a detailed description of the electronic properties of m-fluorophenyl trifluoromethanesulfonate, which can be used to predict its reactivity profile. Key electronic properties that can be calculated include molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), Mulliken atomic charges, and the molecular electrostatic potential (MEP). physchemres.orgajchem-a.combohrium.com

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. physchemres.orgresearchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. For this compound, the electron-withdrawing nature of both the fluorine atom and the trifluoromethanesulfonate group is expected to influence its electronic structure significantly.

The MEP provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. physchemres.orgbohrium.com This information is crucial for predicting how the molecule will interact with other reagents. For this compound, the MEP would likely show a positive potential around the carbon atom attached to the triflate group, indicating its susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand the bonding and charge distribution within the molecule in more detail. mdpi.comresearchgate.net NBO analysis can provide insights into hyperconjugative interactions and the nature of the chemical bonds, further refining our understanding of the molecule's reactivity.

Below is a hypothetical data table illustrating the kind of electronic properties that could be calculated for this compound using DFT. The values are for illustrative purposes as specific literature data was not found.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule |

| Mulliken Charge on C-OTf | +0.45 e | Indicates the electrophilicity of the carbon atom |

Simulations for Understanding Transition States and Reaction Barriers

Identifying the transition state (TS) and calculating the associated energy barrier are crucial for understanding the kinetics of a chemical reaction. DFT calculations are widely used to locate transition states on the potential energy surface and to compute the activation energy of a reaction. nsf.govnih.govresearchgate.net The geometry of the transition state provides valuable information about the mechanism of bond breaking and bond formation.

For reactions involving aryl triflates, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT can be used to model the transition states of the key elementary steps. researchgate.netacs.org The calculated reaction barriers can then be used to predict the reaction rates and to understand how factors such as substituents, catalysts, and solvents affect the kinetics of the reaction.

Computational studies on related systems have shown that the accuracy of the calculated reaction barriers is highly dependent on the level of theory used. rsc.orgfaccts.de While DFT provides a good balance between accuracy and computational cost, more accurate methods such as coupled-cluster theory are sometimes used to refine the energies of stationary points on the potential energy surface.

The following interactive table presents hypothetical data for a reaction involving an aryl triflate, illustrating the kind of information that can be obtained from transition state simulations.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Reaction Barrier (kcal/mol) |

| Oxidative Addition | 0.0 | +18.5 | -5.2 | 18.5 |

| Reductive Elimination | -5.2 | +12.3 | -25.0 | 17.5 |

Ab Initio Metadynamics Simulations for Chemical Processes

Ab initio metadynamics is a powerful simulation technique used to explore the free energy surface of complex chemical processes and to study rare events such as chemical reactions. researchgate.netchemrxiv.org This method enhances the sampling of the system's configurations by adding a history-dependent bias potential to the dynamics, allowing the system to overcome high energy barriers and explore different reaction pathways.

While specific ab initio metadynamics simulations for this compound were not found, this technique has been applied to study related sulfonate compounds. chemrxiv.org For example, it could be used to investigate the dynamics of the triflate group's departure in a solvolysis reaction or to study the conformational changes of the molecule in different solvent environments.

One of the key advantages of ab initio metadynamics is its ability to provide a more realistic description of the reaction dynamics by including the effects of temperature and solvent explicitly. This can be particularly important for reactions in solution, where the solvent can play a crucial role in stabilizing intermediates and transition states.

Advanced Synthetic Strategies and Derivatization Techniques

One-Pot Synthetic Protocols for Aryl Triflate Transformations

One-pot syntheses, where multiple reaction steps are performed in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation. Aryl triflates are excellent substrates for such processes due to the well-defined reactivity of the triflate group, which often allows for sequential, controlled transformations.

A notable example is the one-pot, two-step synthesis of unsymmetrical ureas using a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org In this protocol, an aryl triflate first reacts with sodium cyanate (B1221674) to form an aryl isocyanate intermediate. nih.gov Without isolation, a primary or secondary amine is then added to the reaction mixture, which reacts with the isocyanate to yield the final unsymmetrical urea (B33335) product. nih.gov This method avoids the need to handle toxic reagents like phosgene, which are traditionally used for isocyanate synthesis. organic-chemistry.org The reaction is tolerant of a wide range of functional groups on both the aryl triflate and the amine coupling partner. nih.gov Studies have shown that electron-deficient aryl triflates are superior coupling partners in the initial step, while electron-rich anilines perform better in the second step. nih.gov

The general sequence for this one-pot transformation is as follows:

Step 1: Isocyanate Formation: An aryl triflate is coupled with sodium cyanate (NaOCN) using a palladium catalyst and a suitable ligand.

Step 2: Urea Formation: An amine is added to the same pot to react with the in situ-generated aryl isocyanate.

Below is a table summarizing representative results for this one-pot urea synthesis, demonstrating the versatility of aryl triflates as substrates.

| Aryl Triflate (Ar-OTf) | Amine (R-NH₂) | Final Urea Product | Yield (%) |

| 4-tert-butylphenyl triflate | 4-methoxyaniline | 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)urea | 85 |

| 4-cyanophenyl triflate | Benzylamine | 1-benzyl-3-(4-cyanophenyl)urea | 78 |

| Naphthalen-2-yl triflate | 3,4-dichloroaniline | 1-(3,4-dichlorophenyl)-3-(naphthalen-2-yl)urea | 91 |

| 3-methylphenyl triflate | Cyclohexylamine | 1-cyclohexyl-3-(m-tolyl)urea | 72 |

Data compiled from studies on palladium-catalyzed one-pot urea synthesis from aryl triflates and chlorides. nih.govorganic-chemistry.org

Other one-pot procedures involving aryl triflates include Negishi cross-coupling reactions where organozinc reagents are generated and used in situ, and nickel-catalyzed couplings that can be performed sequentially. acs.orgrsc.org These protocols highlight the capacity of the aryl triflate moiety to undergo controlled, sequential bond formations without the need for intermediate purification steps.

Chemoselective Derivatization Strategies

Chemoselectivity is a critical concept in the synthesis of complex molecules, referring to the ability to react one functional group in the presence of others. Aryl triflates are instrumental in designing chemoselective, sequential cross-coupling reactions due to the distinct reactivity of the C–OTf bond compared to other carbon-halogen bonds. The generally accepted order of reactivity for common leaving groups in palladium-catalyzed couplings is C–I > C–Br ≈ C–OTf > C–Cl. nih.gov This hierarchy allows for the selective functionalization of a more reactive group while leaving the aryl triflate intact for a subsequent transformation.

This principle is effectively demonstrated in the synthesis of complex biaryls and other scaffolds from substrates containing both a halogen and a triflate group. elsevierpure.com For instance, in a molecule containing both an iodo and a triflate group on an aromatic ring, a Suzuki-Miyaura coupling can be tuned to react exclusively at the C–I bond, yielding a biaryl triflate intermediate. elsevierpure.com This intermediate can then be subjected to a second, distinct coupling reaction at the C–OTf bond to introduce another substituent.

A palladium/SelectPhos catalyst system has been developed for the chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates. nih.gov This system exhibits excellent selectivity for activating the Ar–Cl bond while leaving the Ar–OTf bond untouched. nih.gov This strategy was successfully applied in a formal synthesis of Flurbiprofen. nih.gov

The table below illustrates this selectivity, showing the preferential reaction at the C–Cl bond.

| Substrate | Coupling Partner | Product of Chemoselective Coupling | Yield (%) |

| 4-chloro-3-methylphenyl triflate | tert-butyl propionate (B1217596) enolate | tert-butyl 2-(4-((trifluoromethyl)sulfonyl)oxy)-2-methylphenyl)propanoate | 85 |

| 4-chloro-2-fluorophenyl triflate | tert-butyl propionate enolate | tert-butyl 2-(5-fluoro-2-(((trifluoromethyl)sulfonyl)oxy)phenyl)propanoate | 75 |

| 2-chlorophenyl triflate | 1-(thiophen-2-yl)ethan-1-one enolate | 1-(thiophen-2-yl)-2-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)ethan-1-one | 70 |

Data based on findings for the Pd/SelectPhos catalyzed chemoselective α-arylation of chloroaryl triflates. nih.gov

This inherent reactivity difference enables a modular approach to building complex molecules, where the aryl triflate serves as a latent reactive site, to be functionalized only after other transformations have been completed. researchgate.net

Integration of Aryl Trifluoromethanesulfonates as Building Blocks in Multi-Step Synthesis

The predictable reactivity and stability of aryl triflates make them ideal building blocks for multi-step synthesis. Their ability to participate in chemoselective and sequential reactions allows for their seamless integration into complex synthetic routes, providing access to diverse molecular frameworks.

The synthesis of the non-steroidal anti-inflammatory drug Flurbiprofen and its derivatives serves as a practical example. nih.gov A key step in the synthesis involves a chloroaryl triflate, specifically 4-chloro-2-fluorophenyl triflate. The synthetic sequence leverages the principles of chemoselectivity discussed previously:

First Coupling (C–Cl activation): The chloroaryl triflate undergoes a palladium-catalyzed α-arylation with an ester enolate, which selectively couples at the C–Cl bond. The triflate group remains unchanged during this step.

Second Coupling (C–OTf activation): The resulting aryl triflate intermediate is then subjected to a Suzuki-Miyaura coupling with phenylboronic acid. This second reaction proceeds at the C–OTf bond to form the core biphenyl (B1667301) structure of the target molecule.

Final Step: Hydrolysis of the ester group furnishes Flurbiprofen. nih.gov

Another sophisticated application involves the use of 2-(trimethylsilyl)aryl triflates as precursors to highly reactive benzyne (B1209423) intermediates. nih.govnih.gov In this strategy, treatment of the aryl triflate with a fluoride (B91410) source like cesium fluoride generates the benzyne in situ. This transient species can then be trapped by various nucleophiles or cycloaddition partners in the same pot. For example, reaction with sodium trifluoromethanesulfinate leads to the formation of aryl triflones, which are valuable structures in medicinal chemistry. nih.govnih.gov This transformation showcases the use of the triflate group not just as a leaving group for cross-coupling, but as a critical component for generating other reactive intermediates within a synthetic sequence. mdpi.com

These examples underscore the strategic importance of aryl triflates. They are not merely simple precursors but are enabling building blocks that allow for the logical and efficient construction of complex molecules through programmed, sequential bond-forming events.

Q & A

Basic Research Questions

Q. What are common synthetic routes for m-fluorophenyl trifluoromethanesulfonate, and how can purity be ensured?

- Methodology : The compound is typically synthesized via sulfonation of m-fluorophenol using trifluoromethanesulfonic anhydride (TFAA) under inert conditions. A two-step procedure involves:

Deprotonation of m-fluorophenol with a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C.

Slow addition of TFAA, followed by stirring at room temperature for 12–24 hours .

- Purity Control : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by -NMR (monitoring aromatic proton shifts at δ 7.1–7.5 ppm) and -NMR (CF resonance at ~118 ppm) are critical .

Q. Which analytical techniques are most reliable for confirming the structure of m-fluorophenyl trifluoromethanesulfonate?

- Key Methods :

- NMR Spectroscopy : -NMR is essential for detecting the triflate group (δ -78 to -80 ppm) and distinguishing meta-fluorine environments .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm the molecular ion peak (expected [M] at m/z 254.0) and fragmentation patterns .

- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (e.g., C: 37.8%, H: 2.0%, S: 10.1%) .

Q. What safety protocols are critical when handling m-fluorophenyl trifluoromethanesulfonate?

- Precautions :

- Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Work in a fume hood to avoid inhalation; monitor air quality with real-time VOC detectors .

- Neutralize waste with sodium bicarbonate before disposal to mitigate sulfonic acid hazards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in m-fluorophenyl trifluoromethanesulfonate synthesis?

- Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like hydrolysis of the triflate group .

- Solvent Selection : Anhydrous dichloromethane or THF enhances reagent solubility and reaction homogeneity .

- Catalytic Additives : Sub-stoichiometric DMAP (4-dimethylaminopyridine) accelerates sulfonation kinetics .

Q. How should researchers resolve contradictions in reported solubility data for m-fluorophenyl trifluoromethanesulfonate?

- Approach :

- Solvent Screening : Systematically test solubility in aprotic solvents (e.g., DMSO, acetonitrile) versus halogenated solvents (e.g., chloroform) under controlled humidity .

- Crystallography : Single-crystal X-ray diffraction can clarify intermolecular interactions (e.g., F···S contacts) that influence solubility .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability thresholds (decomposition >200°C) to rule out solvent degradation artifacts .

Q. What role does m-fluorophenyl trifluoromethanesulfonate play in stereoselective synthesis?

- Applications :

- As a chiral triflating agent, it facilitates enantioselective C–O bond formation in asymmetric catalysis (e.g., Sharpless epoxidation auxiliaries) .

- In cross-coupling reactions, the triflate group acts as a superior leaving group compared to tosylates, enabling Pd-catalyzed arylations with higher stereochemical fidelity .

Q. How does the stability of m-fluorophenyl trifluoromethanesulfonate vary under acidic vs. basic conditions?

- Experimental Design :

- Hydrolysis Studies : Monitor degradation kinetics via -NMR in buffered solutions (pH 2–12). Triflates are hydrolytically stable below pH 5 but degrade rapidly in basic media (pH >10) via nucleophilic displacement .

- Arrhenius Analysis : Calculate activation energy for hydrolysis at varying temperatures to model shelf-life under storage conditions .

Q. Can m-fluorophenyl trifluoromethanesulfonate be integrated into green catalytic systems?

- Research Directions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.